2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 6-nitro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c1-11-5-6-12-3-2-4-17(18(12)21-11)28-20(24)15-10-13-9-14(22(25)26)7-8-16(13)27-19(15)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWRZTWFEQNLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, water.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: Formation of 2-methylquinolin-8-yl 6-amino-2-oxo-2H-chromene-3-carboxylate.
Hydrolysis: Formation of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylic acid.
Cyclization: Formation of fused quinoline-coumarin derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Studies have indicated that derivatives of chromene and quinoline possess significant anticancer properties. The nitro group may enhance the compound's ability to intercalate DNA, disrupting cancer cell proliferation .
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases. Its structure allows it to interact with specific enzyme active sites, potentially modulating their activity .
Fluorescent Probes
Due to its unique structural characteristics, 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate can serve as a fluorescent probe in biological imaging. The chromene moiety can exhibit fluorescence properties when excited by certain wavelengths of light, allowing researchers to visualize cellular processes in real-time .
Synthetic Intermediates
In organic synthesis, this compound can be used as a building block for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., nitration, methoxylation) makes it valuable in the synthesis of other pharmacologically active compounds.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various chromene derivatives, including 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate. The results indicated that compounds with nitro groups showed enhanced cytotoxicity against several cancer cell lines compared to their non-nitro counterparts. This study highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Activity
Research conducted by Matos et al. investigated the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. The findings revealed that derivatives similar to 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of dietary fats . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Similarity Scores
| CAS No. | Compound Name | Substituents (Chromene Ring) | Ester Group | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 91058-98-9 | Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | 6-Cl, 2-oxo | Methyl | 1.00 | Cl instead of NO₂; simpler methyl ester |
| 68281-65-2 | Methyl 6-chloro-2H-chromene-3-carboxylate | 6-Cl | Methyl | 0.98 | Lacks 2-oxo group; Cl instead of NO₂ |
| 183736-74-5 | 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 6-Cl, 7-OH, 2-oxo | Carboxylic acid | 0.96 | Additional OH; acidic group instead of ester |
| 66670-54-0 | Ethyl 6-chloro-2H-chromene-3-carboxylate | 6-Cl | Ethyl | 0.96 | Ethyl ester; lacks 2-oxo and NO₂ groups |
| 19088-73-4 | 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile | 7-OH, 2-oxo | Cyano | 0.89 | Cyano substituent; positional isomerism |
| 531-81-7 | 2-Oxo-2H-chromene-3-carboxylic acid | 2-oxo | Carboxylic acid | 0.79 | No NO₂; simpler structure |
Key Observations:
The absence of a 2-oxo group in some analogues (e.g., 68281-65-2) reduces conjugation, affecting UV absorption and fluorescence properties.
Ester Group Variations: The 2-methylquinolin-8-yl ester introduces aromaticity and steric hindrance compared to methyl or ethyl esters, likely reducing solubility in polar solvents but enhancing π-π interactions in crystal packing or biological systems . Carboxylic acid derivatives (e.g., 183736-74-5) exhibit higher polarity, favoring aqueous solubility but limiting membrane permeability.
Hydrogen Bonding and Crystal Packing: Compounds with hydroxyl groups (e.g., 183736-74-5, 19088-73-4) may form stronger hydrogen-bonding networks, influencing melting points and crystallinity . The target compound’s nitro group, while polar, lacks H-bond donor capacity, which could result in distinct solid-state arrangements.
Functional and Application-Based Differences
Limitations:
- Experimental data on the target compound’s biological activity, thermal stability, or synthetic routes are sparse. Predictions are extrapolated from structurally related systems.
Biological Activity
2-Methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound that combines quinoline and chromene structural features, making it a subject of interest in medicinal chemistry. This compound is part of a larger class of coumarin derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : CHNO
- Molecular Weight : 376.324 g/mol
- CAS Number : 887198-04-1
The biological activity of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation.
- DNA Interaction : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
- Redox Activity : The nitro group can participate in redox reactions, influencing cellular oxidative states.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
Coumarin derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the nitro group in this compound may enhance its effectiveness against bacterial strains.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
-
In Vitro Studies : In vitro assays have shown that related compounds exhibit potent inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in neurodegenerative diseases.
Compound IC50 (µM) Target Compound A 0.08 BuChE Compound B 0.14 AChE 2-Methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate TBD TBD - Animal Models : Animal studies have shown that similar quinoline derivatives can reduce tumor growth in xenograft models, suggesting the potential for therapeutic application in oncology.
Comparative Analysis with Similar Compounds
A comparison with other structurally related compounds helps highlight the unique biological profile of 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate | Lacks methyl group | Moderate anti-cancer activity |
| Quinolin-8-yloxycarbonyl derivative | Contains methoxy group | Enhanced antimicrobial effects |
| Coumarin derivatives without quinoline moiety | Lacks DNA intercalation capability | Limited anticancer activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate?
- Methodological Answer : The synthesis of coumarin-quinoline hybrids typically involves coupling reactions between functionalized chromene carboxylates and quinoline derivatives. For example, analogous coumarin derivatives (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) are synthesized via base-mediated alkylation (e.g., K₂CO₃ in DMF) followed by purification via flash column chromatography . For the nitro-substituted chromene moiety, nitration of the parent coumarin under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is recommended, with monitoring via TLC to avoid over-nitration.
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.5–8.5 ppm), methyl group on quinoline (δ ~2.6 ppm), and the chromene carbonyl (δ ~160–165 ppm). Compare with spectra of related compounds like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde .
- IR : Confirm the presence of ester (C=O at ~1730 cm⁻¹), nitro (asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹), and lactone (C=O at ~1680 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₁H₁₅N₂O₆), with fragmentation peaks corresponding to loss of NO₂ and CO groups.
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for nitro-substituted coumarin-quinoline hybrids, and how can they be addressed?
- Methodological Answer : Nitro groups introduce disorder in crystal lattices due to their planar geometry and electrostatic repulsion. Using SHELXL for refinement, apply restraints to nitro group geometry and utilize twin refinement if twinning is detected (common in polar space groups). For high thermal motion, employ anisotropic displacement parameters and validate via R-factor convergence (<5% discrepancy) . For example, similar quinoline derivatives (e.g., N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) required twin-law refinement using HKLF5 data .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s formalism) reveals that the quinoline N and chromene carbonyl O act as hydrogen-bond acceptors. In related structures (e.g., cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate), C–H···O interactions between the methyl group and nitro oxygen stabilize layered packing. Use Mercury software to map intermolecular contacts and quantify their contributions to lattice energy .
Q. How can contradictions in experimental data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Case Example : Discrepancies in ¹H NMR coupling constants may arise from dynamic effects (e.g., rotamerism of the ester group). Perform variable-temperature NMR (VT-NMR) to slow conformational exchange.
- DFT Calculations : Optimize the structure at the B3LYP/6-31+G(d,p) level and compare computed chemical shifts with experimental data. For nitro groups, include solvent effects (e.g., IEFPCM model for DMSO) .
Biological and Mechanistic Research
Q. What strategies are effective for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- In Vitro Assays : Use LPS-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Compare with structurally similar 2-oxo-2H-chromenyl derivatives, which showed IC₅₀ values <10 µM in analogous assays .
- Mechanistic Insight : Perform molecular docking (AutoDock Vina) to assess binding to COX-2 or NF-κB. The nitro group may enhance electron-deficient interactions with catalytic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
